Methyl 3-(5-formylfuran-2-yl)propanoate

Description

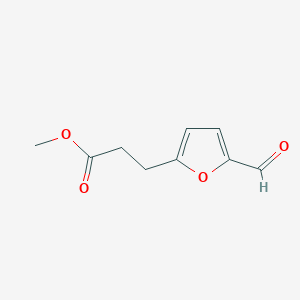

Methyl 3-(5-formylfuran-2-yl)propanoate (CAS: 60457-58-1) is an organic compound featuring a furan ring substituted with a formyl group at the 5-position and a methyl propanoate moiety at the 2-position . Its molecular formula is C₉H₁₀O₄ (molecular weight: 198.17 g/mol), with the structure combining a reactive formyl group and an ester functionality. This dual reactivity makes it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or as a precursor in pharmaceutical and materials chemistry . The formyl group enables nucleophilic additions or condensations, while the ester group allows hydrolysis or transesterification reactions.

Properties

IUPAC Name |

methyl 3-(5-formylfuran-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWDSGCGUYHAGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(5-formylfuran-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 5-formylfuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-formylfuran-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: 5-carboxyfuran-2-ylpropanoate.

Reduction: Methyl 3-(5-hydroxymethylfuran-2-yl)propanoate.

Substitution: Brominated derivatives of the furan ring.

Scientific Research Applications

Methyl 3-(5-formylfuran-2-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving furan derivatives.

Industry: Used in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-(5-formylfuran-2-yl)propanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Functional Groups |

|---|---|---|---|---|

| Methyl 3-(5-formylfuran-2-yl)propanoate | C₉H₁₀O₄ | 198.17 | 60457-58-1 | 5-formylfuran, methyl ester |

| Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate | C₁₆H₁₉N₃O₂ | 285.35 | Not provided | Triazole, cyclopropyl, phenyl, ethyl ester |

| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | C₉H₁₁FN₂O₂ | 198.19 | Not provided | 5-fluoropyridine, amino group, methyl ester |

| Methyl 3-(5-formylfuran-2-yl)prop-2-enoate | C₉H₈O₄ | 180.16 | 20564-97-0 | 5-formylfuran, α,β-unsaturated ester |

| Methyl 3-(4-2-((3-(5-formylfuran-2-yl)prop-2-yn-1-yl)amino)-2-oxoethoxy)phenyl)propanoate | C₂₁H₂₀N₂O₇ | 412.39 | Not provided | Formylfuran, propynyl, phenyl ether, methyl ester |

Functional Group and Reactivity Comparisons

Ethyl 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoate Key Difference: Replaces the formylfuran with a triazole ring bearing cyclopropyl and phenyl groups. This compound may exhibit improved bioavailability or serve as a ligand in catalysis .

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Key Difference: Substitutes furan with a fluoropyridine ring and adds an amino group. The amino and fluoro groups could make this compound a candidate for drug discovery or agrochemicals .

Methyl 3-(5-formylfuran-2-yl)prop-2-enoate Key Difference: Features an α,β-unsaturated ester (prop-2-enoate) instead of a saturated propanoate chain. Implications: The conjugated double bond increases electrophilicity, enabling Michael additions or Diels-Alder reactions. This compound may have enhanced reactivity in polymer chemistry .

Methyl 3-(4-2-((3-(5-formylfuran-2-yl)prop-2-yn-1-yl)amino)-2-oxoethoxy)phenyl)propanoate Key Difference: Incorporates a propynyl linker and phenyl ether group. Implications: The triple bond allows click chemistry applications (e.g., azide-alkyne cycloaddition), while the extended structure may serve as a dendritic or polymeric building block .

Biological Activity

Methyl 3-(5-formylfuran-2-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article provides a detailed overview of the biological activity of this compound based on recent research findings, including data tables and relevant case studies.

- Molecular Formula : C₉H₈O₄

- Average Mass : 180.159 g/mol

- Structure : The compound features a furan ring with a formyl group, which is critical for its biological interactions.

Biological Mechanisms

Recent studies have indicated that this compound interacts with various biological pathways, primarily through its action on formyl peptide receptors (FPRs). These receptors are integral to the regulation of inflammatory responses and play roles in cancer progression.

- Inflammatory Response Modulation :

-

Anticancer Activity :

- Research has demonstrated that compounds similar to this compound can influence cancer cell proliferation. For instance, FPR1 has been implicated in tumorigenesis in certain cancers like glioblastoma and neuroblastoma . The dual role of FPRs suggests that this compound might either promote or inhibit cancer cell growth depending on the context of its application.

Study 1: Molecular Modeling and Biological Evaluation

A study focused on the synthesis and evaluation of various derivatives related to this compound reported promising results in terms of receptor binding affinity. Molecular modeling suggested that modifications to the furan structure could enhance receptor interaction, leading to improved anti-inflammatory effects .

Study 2: Antioxidant Properties

Another investigation highlighted the antioxidant properties of this compound. The compound exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress—a contributing factor in many chronic diseases, including cancer .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.